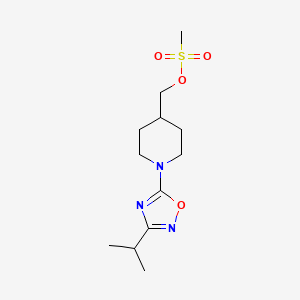
(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate
Vue d'ensemble
Description
“(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate” is a chemical compound with the molecular formula C12H21N3O4S . It is also known by the synonyms GSK1292263 and [1- (3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including “(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate”, has been studied . These compounds have shown acceptable agonistic effects on GPR119 .Molecular Structure Analysis
The molecular weight of this compound is 303.38 g/mol . The InChI string representation of its structure is InChI=1S/C12H21N3O4S/c1-9(2)11-13-12(19-14-11)15-6-4-10(5-7-15)8-18-20(3,16)17 . The compound’s canonical SMILES representation is CC©C1=NOC(=N1)N2CCC(CC2)COS(=O)(=O)C .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 473.1±37.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.2 mmHg at 25°C and an enthalpy of vaporization of 73.6±3.0 kJ/mol . The flash point is 239.9±26.5 °C . The compound has a molar refractivity of 73.5±0.4 cm³ .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Anti-Bacterial Study : Compounds related to 1,3,4-Oxadiazole, similar to the specified compound, have been synthesized and shown moderate to significant anti-bacterial activity. Such compounds were synthesized through a series of steps, involving various chemical reactions and structural elucidation through spectral data (Khalid et al., 2016).
Synthesis and Biological Evaluation for Butyrylcholinesterase Inhibition : Another study focused on synthesizing 1,3,4-Oxadiazole derivatives and evaluating them for their inhibitory effect on butyrylcholinesterase enzyme, a significant target in treating neurological disorders. Molecular docking studies were also performed to understand the binding affinity of these compounds (Khalid et al., 2016).
Synthesis and Anti-Acetylcholinesterase Activity : Research on 5-Chloro-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one derivatives, closely related to the specified compound, revealed their potential anti-acetylcholinesterase and insecticidal activities (Holan, Virgona, & Watson, 1997).
Antibacterial Evaluation : Various derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, akin to the requested compound, have been synthesized and demonstrated valuable antibacterial effects (Aziz‐ur‐Rehman et al., 2017).
Synthesis and Evaluation as GABAA Receptor Agonists : Derivatives of 1,3,4-Oxadiazole were synthesized and evaluated as GABAA receptor agonists. The study aimed at developing compounds selective for alpha subunit of GABAA receptors, important in treating various disorders (Jansen et al., 2008).
Synthesis and Antimicrobial Activity : New derivatives of 1,2,4-Oxadiazole containing piperidine or pyrrolidine ring, closely related to the specified compound, have been synthesized and shown strong antimicrobial activity (Krolenko, Vlasov, & Zhuravel, 2016).
Orientations Futures
Propriétés
IUPAC Name |
[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-9(2)11-13-12(19-14-11)15-6-4-10(5-7-15)8-18-20(3,16)17/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWSXYVTYPMVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)N2CCC(CC2)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728303 | |
| Record name | {1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate | |
CAS RN |
1032825-19-6 | |
| Record name | {1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

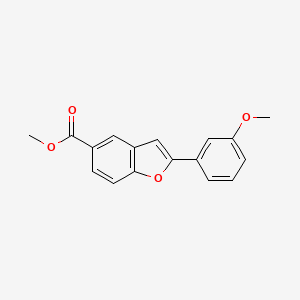
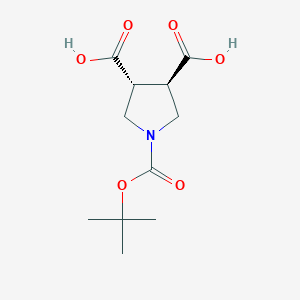
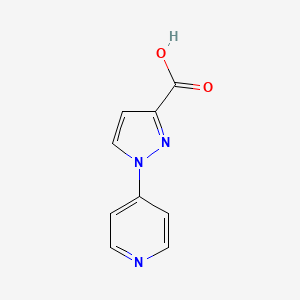

![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
![Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1399681.png)
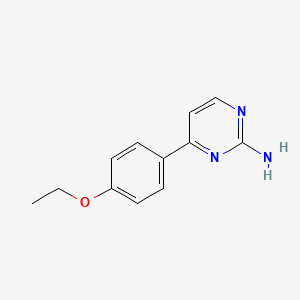
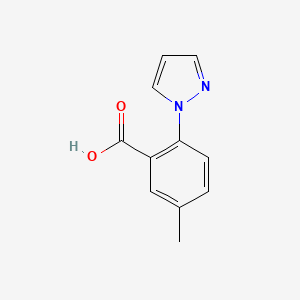
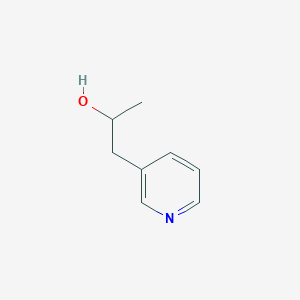
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)
![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)
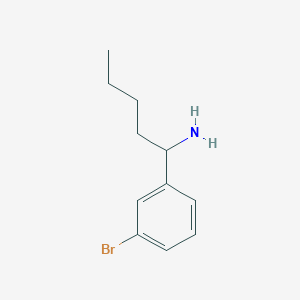
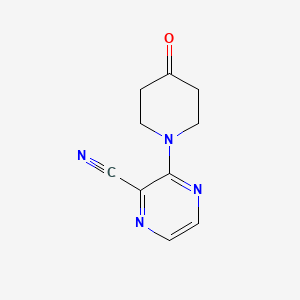
![3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid](/img/structure/B1399697.png)